molecular formula C12H12CuN2O2 B13736728 Bis(2-aminophenolato-N,O)copper CAS No. 18347-30-3

Bis(2-aminophenolato-N,O)copper

Katalognummer: B13736728
CAS-Nummer: 18347-30-3
Molekulargewicht: 279.78 g/mol
InChI-Schlüssel: SIOWQMIBLXXVQP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-aminophenolato-N,O)copper is a coordination compound with the molecular formula C12H10CuN2O2. It is known for its unique structure where copper is coordinated with two 2-aminophenol ligands through nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-aminophenolato-N,O)copper typically involves the reaction of copper(II) salts with 2-aminophenol in an appropriate solvent. One common method is to dissolve copper(II) acetate in methanol and then add 2-aminophenol to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .

Industrial Production Methods

The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-aminophenolato-N,O)copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of bis(2-aminophenolato-N,O)copper involves its ability to coordinate with substrates and facilitate redox reactions. In oxidation reactions, the copper center undergoes a redox cycle, alternating between Cu(II) and Cu(I) states. This redox activity is crucial for its catalytic functions, such as the oxidation of 2-aminophenol to 2-amino-phenoxazine-3-one . The compound’s ability to generate reactive oxygen species also plays a significant role in its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-aminophenolato-N,O)copper is unique due to its specific ligand coordination, which imparts distinct redox properties and catalytic activities. Its ability to mimic enzyme functions and generate reactive oxygen species sets it apart from other copper complexes .

Eigenschaften

CAS-Nummer

18347-30-3

Molekularformel

C12H12CuN2O2

Molekulargewicht

279.78 g/mol

IUPAC-Name

copper;2-aminophenolate

InChI

InChI=1S/2C6H7NO.Cu/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2

InChI-Schlüssel

SIOWQMIBLXXVQP-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)N)[O-].C1=CC=C(C(=C1)N)[O-].[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.